molecular formula C12H13FN2 B8303443 4-(4-Fluoropiperidin-4-yl)benzonitrile

4-(4-Fluoropiperidin-4-yl)benzonitrile

Cat. No.: B8303443
M. Wt: 204.24 g/mol
InChI Key: BPKOJZITNVDWCR-UHFFFAOYSA-N
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Description

Significance of the Fluoropiperidine and Benzonitrile (B105546) Moieties in Medicinal Chemistry Research

The fluoropiperidine and benzonitrile moieties each contribute unique and valuable properties to a molecule, making their combination a subject of interest for researchers aiming to develop novel drug candidates.

The Fluoropiperidine Moiety: The piperidine (B6355638) ring is a ubiquitous scaffold in pharmaceuticals due to its ability to confer favorable properties such as improved solubility and metabolic stability. nih.gov The introduction of a fluorine atom to the piperidine ring can further enhance these characteristics. Fluorine, being the most electronegative element, can significantly alter the electronic properties of a molecule. mdpi.com This strategic fluorination can modulate the basicity (pKa) of the piperidine nitrogen, which is crucial for optimizing a drug's pharmacokinetic profile and reducing its affinity for unintended targets like the hERG ion channel, thereby minimizing the risk of cardiac toxicity. acs.org The presence of fluorine can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism and improve the compound's ability to cross cell membranes. mdpi.com The synthesis of fluorinated piperidines has been an area of active research, with various methods developed to create these valuable building blocks for drug discovery. nih.gov

The Benzonitrile Moiety: The benzonitrile group, consisting of a benzene (B151609) ring attached to a nitrile (-C≡N) group, is another important pharmacophore in drug design. rsc.org The nitrile group is a versatile functional group that can act as a bioisostere for other groups like carbonyls and can participate in hydrogen bonding. Its strong electron-withdrawing nature can influence the electronic distribution of the aromatic ring, potentially enhancing interactions with biological targets. nih.govresearchgate.net Para-substituted aryl nitriles are common in pharmaceuticals, as the nitrile group can polarize the aromatic ring, making it less susceptible to oxidative metabolism. nih.gov Historically, benzonitrile was first reported in 1844 and has since become a key precursor and solvent in the synthesis of a wide range of organic compounds, including many pharmaceuticals. atamankimya.comwikipedia.org More than 30 nitrile-containing drugs have been approved by the FDA, highlighting the importance of this moiety in modern medicine. rsc.org

Overview of Chemical Scaffolds Incorporating 4-(4-Fluoropiperidin-4-yl)benzonitrile

While dedicated research focusing solely on this compound is not extensively documented in publicly available literature, its structural components are found in various patented chemical scaffolds, often as a key intermediate or a core structural element. These scaffolds are typically designed to interact with specific biological targets implicated in a range of diseases.

For instance, derivatives of this compound are explored in the context of developing potent and selective inhibitors for various enzymes and receptors. The general structure is often part of larger, more complex molecules designed for therapeutic intervention.

Below is an interactive table showcasing representative chemical scaffolds that incorporate a 4-substituted piperidine ring attached to a benzonitrile moiety, illustrating the broader chemical space where this compound resides.

Scaffold ClassGeneral StructurePotential Therapeutic Area
Pyridazinone DerivativesCardiovascular diseases
Benzamide DerivativesOncology, CNS disorders
Quinazolinone DerivativesDiabetes (DPP-4 inhibitors)

Note: The general structures are illustrative and represent the core scaffold. R groups indicate positions for further chemical modification.

Historical Context of Related Fluoropiperidine-Benzonitrile Chemical Entity Research

The research journey of chemical entities combining fluoropiperidine and benzonitrile motifs is intertwined with the broader evolution of medicinal chemistry. The initial exploration of these two moieties occurred independently.

The introduction of fluorine into pharmaceuticals began to gain significant traction in the mid-20th century, with the approval of the first fluoro-pharmaceutical, Florinef acetate, in 1954. mdpi.com This marked the beginning of a period where medicinal chemists increasingly utilized fluorine to enhance drug properties. The development of fluoroquinolones in the 1980s further solidified the importance of fluorinated heterocycles in antibacterial therapy. mdpi.com The synthesis of specifically fluorinated piperidines has been a more recent focus, driven by the need for fine-tuning the properties of piperidine-containing drug candidates. nih.gov

The history of benzonitrile in chemistry dates back to 1844. wikipedia.org Its application in pharmaceuticals is more recent, with a notable increase in the number of approved nitrile-containing drugs in the last few decades. rsc.org This trend reflects a growing appreciation for the unique electronic and steric properties that the nitrile group imparts to a molecule. nih.gov

The convergence of these two research streams, leading to the synthesis and investigation of compounds containing both fluoropiperidine and benzonitrile, is a relatively modern development. The earliest specific mentions of such combined entities are likely found in the patent literature of the late 20th and early 21st centuries, as pharmaceutical companies began to systematically explore the chemical space around these valuable pharmacophores in their quest for novel therapeutics. The synthesis of compounds like this compound would have been driven by the desire to combine the metabolic stability and pKa-modulating effects of the fluoropiperidine moiety with the target-binding and pharmacokinetic benefits of the benzonitrile group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13FN2

Molecular Weight

204.24 g/mol

IUPAC Name

4-(4-fluoropiperidin-4-yl)benzonitrile

InChI

InChI=1S/C12H13FN2/c13-12(5-7-15-8-6-12)11-3-1-10(9-14)2-4-11/h1-4,15H,5-8H2

InChI Key

BPKOJZITNVDWCR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)C#N)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 4 Fluoropiperidin 4 Yl Benzonitrile

Established Synthetic Routes for 4-(4-Fluoropiperidin-4-yl)benzonitrile

While a definitive, step-by-step synthesis of this compound is not extensively detailed in publicly available literature, established synthetic strategies for analogous 4-aryl-4-fluoropiperidines allow for the proposal of viable synthetic routes. A common approach involves the construction of the 4-arylpiperidine core, followed by the introduction of the fluorine atom.

Key Precursors and Reaction Conditions in this compound Synthesis

A plausible synthetic pathway to this compound would likely commence with a protected 4-piperidone (B1582916) derivative, such as N-Boc-4-piperidone. The synthesis can be envisioned through a multi-step process involving the introduction of the 4-cyanophenyl group and subsequent fluorination.

One potential route involves the reaction of a piperidine (B6355638) precursor with a benzonitrile (B105546) derivative. For instance, the synthesis of a related compound, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, is achieved by the reaction of 4-fluorobenzonitrile (B33359) with 1-(piperidin-4-yl)piperidine in DMSO at reflux. This suggests that a nucleophilic aromatic substitution reaction could be employed.

Alternatively, a more general approach for the formation of 4-arylpiperidines involves the coupling of a protected 4-piperidylzinc iodide with an aryl halide, a reaction that is co-catalyzed by palladium and copper(I) species. Another method utilizes the Shapiro reaction and alkenylsilane cross-coupling to generate 3,4-unsaturated 4-arylpiperidines from 1-benzyl-4-piperidone, which can then be reduced to the saturated piperidine.

The key precursors and general reaction conditions for a hypothetical synthesis are outlined below:

Step Precursors Reagents and Conditions Intermediate/Product
1. ArylationN-Boc-4-piperidone, 4-BromobenzonitrileOrganometallic reagent (e.g., Grignard or organolithium), followed by dehydrationN-Boc-4-(4-cyanophenyl)-1,2,3,6-tetrahydropyridine
2. ReductionN-Boc-4-(4-cyanophenyl)-1,2,3,6-tetrahydropyridineH₂, Pd/C or other suitable catalystN-Boc-4-(4-cyanophenyl)piperidine
3. FluorinationN-Boc-4-(4-cyanophenyl)piperidineElectrophilic fluorinating agent (e.g., Selectfluor)N-Boc-4-(4-Fluoropiperidin-4-yl)benzonitrile
4. DeprotectionN-Boc-4-(4-Fluoropiperidin-4-yl)benzonitrileAcidic conditions (e.g., TFA in DCM)This compound

Stereoselective Synthesis Approaches for this compound Analogs

Achieving stereoselectivity in the synthesis of 4-fluoropiperidine (B2509456) analogs is crucial, as the spatial orientation of the fluorine atom can significantly impact biological activity. While specific stereoselective methods for this compound are not detailed, approaches for analogous compounds can be considered.

One strategy involves the diastereoselective synthesis of substituted 4-fluoropiperidines via a fluoro-Prins reaction. This method utilizes a nucleophilic fluorination reagent to achieve cyclization with good diastereoselectivity. Another approach is the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using a chiral base, which allows for the separation of enantiomers that can be further functionalized. Subsequent fluorination of the chiral piperidine could potentially yield enantiomerically enriched products.

Stereoselective Approach Key Features Potential Application to Analogs
Diastereoselective Fluoro-Prins ReactionUtilizes a nucleophilic fluorine source in a cyclization reaction.Could be adapted for the synthesis of analogs with substituents on the piperidine ring, controlling the stereochemistry of the fluorine addition relative to other groups.
Kinetic ResolutionSeparation of enantiomers of a piperidine precursor using a chiral reagent.Can provide access to enantiomerically pure building blocks for the synthesis of chiral 4-fluoropiperidine analogs.

Fluorination Strategies for Piperidine and Benzonitrile Scaffolds

The introduction of a fluorine atom onto a piperidine or benzonitrile scaffold can be achieved through various fluorination strategies. For the piperidine ring, both electrophilic and nucleophilic methods are common.

Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine species ("F+"). Common reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. These are often used to fluorinate enolates or enol ethers derived from piperidones.

Nucleophilic fluorination, on the other hand, employs a nucleophilic fluoride (B91410) source ("F-") to displace a leaving group. Reagents such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF) are frequently used. For instance, 4-fluorobenzonitrile can be prepared by the fluorination of 4-chlorobenzonitrile (B146240) with potassium fluoride in a polar aprotic solvent.

Fluorination Strategy Reagent Examples Substrate Type General Conditions
Electrophilic FluorinationSelectfluor®, N-Fluorobenzenesulfonimide (NFSI)Piperidones (via enolates), enaminesAprotic solvent, often at room temperature or below
Nucleophilic FluorinationPotassium Fluoride (KF), Tetrabutylammonium Fluoride (TBAF)Piperidines with a leaving group at C4, Aryl halides (for benzonitrile)Polar aprotic solvent (e.g., DMSO, DMF), elevated temperatures

Derivatization and Functionalization of this compound

Further modification of this compound can provide access to a diverse range of analogs with potentially modulated properties. Derivatization can occur at the piperidine nitrogen or on the benzonitrile ring.

Modifications at the Piperidine Nitrogen of this compound

The secondary amine of the piperidine ring is a versatile handle for a variety of chemical transformations, including alkylation, acylation, and reductive amination. These modifications can introduce a wide array of substituents, influencing the compound's polarity, basicity, and steric profile.

Modification Type Reagents and Conditions Resulting Functional Group
N-AlkylationAlkyl halide, base (e.g., K₂CO₃, Et₃N) in a polar solventN-Alkylpiperidine
N-AcylationAcyl chloride or anhydride, base (e.g., pyridine, Et₃N)N-Acylpiperidine (amide)
Reductive AminationAldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)N-Alkylpiperidine
N-ArylationAryl halide, palladium catalyst, base (Buchwald-Hartwig amination)N-Arylpiperidine

Substitutions on the Benzonitrile Ring of this compound

The benzonitrile ring can undergo electrophilic aromatic substitution reactions, although the cyano group is deactivating and meta-directing. More commonly, functionalization of the aromatic ring is achieved through cross-coupling reactions if a suitable handle (e.g., a halogen) is present on the ring. The nitrile group itself can also be transformed into other functional groups.

Modification Type Reagents and Conditions Resulting Functional Group
Nitrile HydrolysisAcidic or basic conditions, heatCarboxylic acid or amide
Nitrile ReductionReducing agents (e.g., LiAlH₄, H₂/Raney Ni)Primary amine (benzylamine derivative)
Suzuki Coupling (of a halo-benzonitrile precursor)Boronic acid, Palladium catalyst, baseBiaryl compound
Buchwald-Hartwig Amination (of a halo-benzonitrile precursor)Amine, Palladium catalyst, baseArylamine

Introduction of Bridging Linkers and Complex Architectures Utilizing this compound

The this compound scaffold offers multiple reactive sites for the introduction of bridging linkers and the construction of complex molecular architectures, including dimeric compounds and macrocycles. The secondary amine of the piperidine ring is a primary site for functionalization, allowing for the attachment of a variety of linkers.

Dimerization and Bridging Strategies:

One common strategy to create more complex molecules is through the dimerization of the this compound unit. This can be achieved by reacting the piperidine nitrogen with a bifunctional electrophile. For instance, a dihaloalkane can be used to link two piperidine units, forming a bridged compound. The length and nature of the alkyl chain linker can be varied to modulate the conformational flexibility and distance between the two fluoropiperidinylbenzonitrile moieties.

Another approach involves the use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). In this method, one this compound unit can be functionalized with an azide (B81097) group, and another with a terminal alkyne. The subsequent cycloaddition reaction forms a stable triazole bridge, a common linker in medicinal chemistry.

Macrocyclization:

Macrocycles are a class of compounds known for their unique pharmacological properties. nih.govnih.gov The this compound moiety can be incorporated into macrocyclic scaffolds through various ring-closing reactions. For example, a linear precursor containing the this compound unit at one terminus and a reactive group at the other can undergo intramolecular cyclization. Common macrocyclization strategies include ring-closing metathesis (RCM), macrolactamization, and macrolactonization. nih.gov

Diversity-oriented synthesis (DOS) provides a powerful platform for generating libraries of complex and diverse macrocycles. cam.ac.uk By employing a build/couple/pair strategy, different building blocks can be combined in a modular fashion to create a wide range of macrocyclic scaffolds incorporating the this compound motif. cam.ac.uk

Reaction Type Linker/Strategy Resulting Architecture Key Features
DimerizationDihaloalkanesBridged DimerVariable linker length and flexibility.
DimerizationAzide-Alkyne CycloadditionTriazole-linked DimerStable, rigid linker.
MacrocyclizationRing-Closing MetathesisMacrocycleFormation of a carbon-carbon double bond in the macrocyclic ring.
MacrocyclizationMacrolactamizationMacrolactamFormation of an amide bond within the macrocyclic ring.
Diversity-Oriented SynthesisMultidimensional CouplingDiverse Macrocyclic ScaffoldsHigh structural diversity from a common precursor. cam.ac.uk

Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing analogs of this compound, these principles can be applied to various aspects of the synthesis, from the choice of starting materials to the reaction conditions and solvents.

Catalytic Hydrogenation:

A key step in the synthesis of many fluorinated piperidines is the reduction of the corresponding fluoropyridine precursor. Traditional methods may use stoichiometric reducing agents that generate significant waste. A greener alternative is the use of catalytic hydrogenation. For instance, palladium-catalyzed hydrogenation of fluoropyridines has been shown to be an efficient method for accessing fluorinated piperidines. acs.org This approach is robust, can be performed in the presence of air and moisture, and often exhibits high diastereoselectivity. acs.orgnih.gov

Biocatalysis:

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes operate under mild conditions (aqueous media, ambient temperature, and neutral pH) and often exhibit high chemo-, regio-, and stereoselectivity. For the synthesis of chiral fluoropiperidine derivatives, biocatalytic methods such as desymmetrization can be employed. acs.org For example, the enzymatic hydrolysis of a prochiral diester can yield an enantioenriched monoacid, a valuable chiral building block. acs.org Transaminases are another class of enzymes that have been successfully used in the synthesis of chiral amines, which can be precursors to fluoropiperidine analogs. mdpi.com

Solvent-Free and Alternative Solvent Systems:

A major contributor to the environmental impact of chemical synthesis is the use of volatile organic solvents. Whenever possible, solvent-free reactions should be considered. researchgate.netmdpi.com When solvents are necessary, greener alternatives such as water, supercritical fluids, or bio-based solvents are preferred. The development of solvent-free fluorination methods using N-F reagents is an active area of research. researchgate.net

Green Chemistry Principle Application in Synthesis of Fluoropiperidine Analogs Advantages
Catalysis Palladium-catalyzed hydrogenation of fluoropyridines. acs.orgHigh efficiency, high diastereoselectivity, tolerance to air and moisture. acs.orgnih.gov
Biocatalysis Enzymatic desymmetrization of prochiral precursors. acs.orgHigh enantioselectivity, mild reaction conditions.
Biocatalysis Transaminase-mediated synthesis of chiral amines. mdpi.comAccess to chiral building blocks.
Use of Safer Solvents Water, bio-based solvents.Reduced environmental impact.
Atom Economy Catalytic methods that minimize the use of stoichiometric reagents.Reduced waste generation.
Solvent-Free Synthesis Reactions performed in the absence of a solvent. researchgate.netmdpi.comElimination of solvent waste.

Structure Activity Relationship Studies and Molecular Design of 4 4 Fluoropiperidin 4 Yl Benzonitrile Derivatives

Design Rationale for 4-(4-Fluoropiperidin-4-yl)benzonitrile-Containing Compounds

The rational design of compounds incorporating the this compound scaffold is often rooted in a deep understanding of the target's three-dimensional structure. This scaffold is particularly prominent in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme implicated in various cancers. oryzon.comnih.gov The design rationale for these inhibitors focuses on exploiting key interactions within the LSD1 active site.

The benzonitrile (B105546) group is designed to act as a potent hydrogen bond acceptor, while the piperidine (B6355638) ring serves as a versatile core for establishing further interactions and attaching other pharmacophoric elements. The geminal substitution pattern, with both the fluorophenyl and benzonitrile groups attached to the same carbon (C4) of the piperidine, creates a rigid, spiro-like arrangement that can precisely orient substituents in three-dimensional space to maximize target engagement.

A pharmacophore model outlines the essential molecular features necessary for biological activity. For ligands containing the this compound core targeting enzymes like LSD1, the pharmacophore can be elucidated from structural biology data. nih.gov Crystal structures of related inhibitors in complex with LSD1 reveal a consistent binding mode that defines the key pharmacophoric features. nih.gov

The essential features include:

A Hydrogen Bond Acceptor: The nitrile group of the benzonitrile moiety is a critical feature. It is positioned to form a strong hydrogen bond with the side chain of a key lysine (B10760008) residue (Lys661) deep within the catalytic site of LSD1. nih.gov This interaction is fundamental for anchoring the inhibitor and achieving high potency.

A Basic Amine: The nitrogen atom of the piperidine ring provides a basic center. This group typically interacts with negatively charged or polar residues, such as Asp555 and Asn540, in the substrate-binding pocket of LSD1. nih.gov

Hydrophobic/Aromatic Groups: The phenyl ring of the benzonitrile moiety and additional substituents attached to the piperidine nitrogen can occupy various hydrophobic pockets within the active site, contributing to binding affinity and selectivity. nih.gov

Virtual screening and ligand-based design approaches often utilize these pharmacophoric points to identify novel compounds with the potential for similar biological activity. nih.govfip.org

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one functional group with another that retains similar biological activity while potentially improving physicochemical or pharmacokinetic properties. beilstein-journals.org For the this compound scaffold, several bioisosteric replacements can be considered to optimize properties.

Benzonitrile Replacements: The primary role of the benzonitrile is to act as a hydrogen bond acceptor. nih.gov While effective, it can be replaced by other groups that fulfill this role, such as substituted pyridines, pyrimidines, or other nitrogen-containing heterocycles. The goal of such a replacement would be to maintain the key interaction with residues like Lys661 while potentially improving properties like solubility or metabolic stability. nih.gov

Piperidine Replacements: The piperidine ring provides a saturated, basic core. Bioisosteres for this ring, such as 1-azaspiro[3.3]heptane, can be explored. enamine.net These replacements can alter the pKa, lipophilicity, and conformational rigidity of the molecule, which can in turn influence target affinity, selectivity, and pharmacokinetic profiles. enamine.netresearchgate.net

Phenyl Ring Replacements: The phenyl group can be replaced with saturated carbocyclic scaffolds like bicyclo[1.1.1]pentane (BCP) or bicyclo[2.2.2]octane. beilstein-journals.orgsemanticscholar.org This strategy, often termed "scaffold hopping" or increasing the fraction of sp³-hybridized carbons (Fsp³), is used to improve aqueous solubility, reduce metabolic liability, and explore novel chemical space while maintaining the geometric orientation of substituents. semanticscholar.org

Original MoietyPotential Bioisostere(s)Rationale for Replacement
BenzonitrilePyridine, Pyrimidine (B1678525), TetrazoleMaintain H-bond acceptor function, modulate electronics, improve solubility. nih.govnih.gov
Piperidine Ring1-Azaspiro[3.3]heptane, Pyrrolidine, AzetidineAlter pKa, lipophilicity, and exit vectors for substituents. enamine.net
Phenyl RingBicyclo[1.1.1]pentane (BCP), CubaneImprove solubility, metabolic stability, and patentability. beilstein-journals.orgsemanticscholar.org

Role of the Fluorine Atom in Modulating Biological Interactions within this compound Derivatives

The strategic incorporation of fluorine is a powerful tool in medicinal chemistry, used to fine-tune a molecule's properties. nih.gov In the this compound scaffold, the fluorine atom on the piperidine ring plays a multifaceted role. scientificupdate.com

One of the most significant effects of the fluorine atom is the modulation of the basicity (pKa) of the adjacent piperidine nitrogen. scientificupdate.com Due to its strong electron-withdrawing inductive effect, a fluorine atom can lower the pKa of a nearby amine. The magnitude of this effect is highly dependent on the stereochemical orientation of the fluorine atom relative to the nitrogen. Research has shown that a fluorine atom in an axial position on the piperidine ring results in a higher pKa compared to one in an equatorial position. scientificupdate.com This ability to precisely tune the pKa is critical for several reasons:

Optimizing Target Interactions: The pKa determines the protonation state of the piperidine nitrogen at physiological pH, which is crucial for forming ionic interactions with acidic residues (e.g., aspartate) in a target's binding site.

Reducing hERG Liability: A common off-target effect of basic compounds is the blockade of the hERG potassium ion channel, which can lead to cardiac toxicity. Lowering the pKa of the piperidine nitrogen can disrupt the key interactions responsible for hERG binding, thereby improving the cardiovascular safety profile of a drug candidate. scientificupdate.com

Improving Pharmacokinetics: Modulating pKa can influence properties such as membrane permeability and oral absorption. Furthermore, fluorine can block sites of metabolism. By replacing a hydrogen atom with a metabolically stable C-F bond, the metabolic stability of the compound can be significantly increased, leading to a longer half-life in the body. nih.govnih.gov

Piperidine DerivativepKaKey Implication
Unsubstituted Piperidine~11.2High Basicity
Piperidine with Equatorial Fluorine~6.6Significantly Reduced Basicity scientificupdate.com
Piperidine with Axial Fluorine~7.6Moderately Reduced Basicity scientificupdate.com

Impact of Piperidine and Benzonitrile Substituents on Target Affinity of this compound Analogs

Systematic modification of the piperidine and benzonitrile moieties is essential for optimizing target affinity and selectivity. Structure-activity relationship (SAR) studies explore how different substituents impact biological activity. nih.gov

Benzonitrile Substituents: The nitrile group itself is often considered inviolable due to its critical hydrogen-bonding role. nih.gov However, substitution on the phenyl ring of the benzonitrile can be explored. Small, electron-withdrawing or -donating groups can modulate the electronic properties of the ring and the hydrogen-bonding strength of the nitrile. These substituents can also form additional van der Waals or hydrophobic interactions in the binding pocket, potentially increasing affinity.

The following table summarizes hypothetical SAR data for a series of analogs, illustrating how modifications might influence inhibitory activity against a target like LSD1.

Compound IDPiperidine N-Substituent (R)LSD1 IC₅₀ (nM)Rationale
1-H5,000Unsubstituted piperidine lacks interactions in the outer pocket.
2-CH₃1,500Small alkyl group provides minimal hydrophobic interaction.
3-Benzyl250Phenyl ring occupies a hydrophobic pocket, increasing affinity.
4-CH₂-O-Phenyl80Ether linkage provides optimal spacing and potential H-bonding.
5-(CH₂)₂-NH₂600Basic amine may be suboptimal for the target pocket's character.

Rational Design of Ligands Based on the this compound Scaffold

The rational design of novel ligands based on the this compound scaffold is a holistic process that integrates structural biology, computational chemistry, and medicinal chemistry principles. nih.govmdpi.com The process begins with the scaffold positioned in the target active site, leveraging the known key interactions: the nitrile-lysine hydrogen bond and the piperidine-aspartate ionic interaction. nih.gov

Design strategies include:

Structure-Based Elaboration: Using the crystal structure of the target enzyme, new substituents are designed on the piperidine nitrogen to optimally fill unoccupied hydrophobic pockets or form new hydrogen bonds with nearby residues. This approach aims to maximize enthalpic contributions to binding. researchgate.net

Property-Based Optimization: The core scaffold is modified to improve drug-like properties. This includes using fluorine to tune pKa to avoid hERG liability, or replacing aromatic rings with saturated bioisosteres to enhance solubility and metabolic stability. semanticscholar.orgscientificupdate.com

Selectivity Enhancement: Substituents are designed to exploit differences between the target enzyme and related off-target proteins (e.g., Monoamine Oxidase A/B for LSD1 inhibitors). By introducing functionalities that interact with residues unique to the target, high selectivity can be achieved.

Through these iterative cycles of design, synthesis, and testing, the this compound scaffold serves as a powerful starting point for the development of highly potent, selective, and pharmacokinetically favorable clinical candidates.

Pharmacological Investigations and Molecular Mechanisms of 4 4 Fluoropiperidin 4 Yl Benzonitrile

Enzyme Modulation by 4-(4-Fluoropiperidin-4-yl)benzonitrile Derivatives

The core structure of this compound serves as a template for designing molecules that can interact with various enzymes. Research on related compounds has revealed activities ranging from kinase activation to the inhibition of metabolic enzymes.

AMP-Activated Protein Kinase (AMPK) Activation Mechanisms

Currently, there is no direct research available detailing the activation of AMP-Activated Protein Kinase (AMPK) by derivatives of this compound.

Tyrosinase Inhibition Pathways

Specific studies on the tyrosinase inhibition pathways involving derivatives of this compound are not available in the current body of scientific literature.

Aromatase (CYP19) Binding and Inhibition Studies

There is no direct research available describing the binding and inhibition of Aromatase (CYP19) by derivatives of this compound.

Janus Kinase 1 (JAK1) Selective Inhibition Studies

Specific investigations into the selective inhibition of Janus Kinase 1 (JAK1) by derivatives of this compound have not been reported in the available scientific literature.

Monoamine Oxidase (MAO) Activity Modulation

While direct derivatives of this compound have not been extensively studied for Monoamine Oxidase (MAO) modulation, research on the closely related 4-(pyrrolidin-3-yl)benzonitrile scaffold offers relevant findings. In a study focused on developing inhibitors for lysine-specific demethylase 1 (LSD1), a series of 4-(pyrrolidin-3-yl)benzonitrile derivatives were evaluated for off-target effects on MAO enzymes.

The most active compound from this series, compound 21g , demonstrated potent inhibition of LSD1 with a biochemical IC50 of 57 nM. nih.gov Crucially, this compound and its related analogs were found to have no inhibitory activity against the related enzymes MAO-A and MAO-B, indicating a high degree of selectivity for LSD1 over these monoamine oxidases. nih.gov This lack of activity suggests that the 4-benzonitrile moiety, when combined with a small cyclic amine like pyrrolidine, does not favorably interact with the active sites of MAO-A or MAO-B.

Compound SeriesTargetActivityKey Finding
4-(Pyrrolidin-3-yl)benzonitrile Derivatives (e.g., 21g)MAO-A and MAO-BInactiveDemonstrates selectivity for LSD1 over MAO enzymes. nih.gov

Receptor Ligand Binding and Functional Modulation by this compound Analogs

Analogs containing the piperidine (B6355638) or benzonitrile (B105546) framework have been synthesized and evaluated for their ability to bind to various receptors, revealing high-affinity interactions and functional modulation, particularly at sigma and dopamine receptors.

Research into compounds with a benzylpiperidine moiety has identified potent ligands for sigma receptors (σR). One such study identified 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5) as a high-affinity ligand for the σ1 receptor subtype. nih.govresearchgate.net This compound exhibited a Kᵢ value of 1.45 nM for the human σ1 receptor, demonstrating an affinity comparable to standard reference compounds. nih.gov Molecular modeling suggests its binding is anchored by interactions between the ligand's amine and key residues like Glu172 within the receptor's active site. nih.gov

Furthermore, another analog, [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide , was developed as a radioligand and showed high affinity for both σ1 and σ2 receptor subtypes. researchgate.net Competition binding studies in MCF-7 breast tumor cells, which express sigma receptors, revealed high-affinity binding with Kᵢ values of 4.6 nM and 56 nM when displaced by known sigma ligands haloperidol and DTG, respectively. researchgate.net

In the realm of dopamine receptors, analogs incorporating a piperazine ring connected to a benzamide moiety have been explored. The derivative trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide (trans-7) , which features a more rigid cyclohexyl linker instead of a flexible butyl chain, showed exceptionally high affinity for the dopamine D3 receptor with a Kᵢ of 0.18 nM. nih.gov This compound was also characterized as a full agonist at the D3 receptor and displayed over 200-fold selectivity against D4, D2, 5-HT₁ₐ, and α₁-receptors. nih.gov

Analog CompoundReceptor TargetBinding Affinity (Kᵢ)Functional Activity
Compound 5Sigma-1 (σ₁)1.45 nMHigh-affinity ligand nih.gov
[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamideSigma (σ)4.6 nMHigh-affinity ligand researchgate.net
trans-7Dopamine D30.18 nMFull agonist nih.gov

T-type Calcium Channel Antagonism Research

T-type calcium channels are recognized as significant targets for therapeutic intervention in conditions such as epilepsy, neuropathic pain, and other central nervous system disorders. nih.govmedchemexpress.com However, dedicated research investigating the direct antagonistic activity of this compound on T-type calcium channels has not been identified in the reviewed literature. While numerous compounds are assessed for their T-type calcium channel blocking capabilities, specific data for this compound is not publicly available. nih.gov

hERG Potassium Channel Modulation Studies

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) crucial for cardiac repolarization. nih.gov Inhibition or modulation of this channel can lead to serious cardiac arrhythmias, making hERG liability a critical assessment in drug development. researchgate.net

Direct studies on the modulatory effects of this compound on the hERG potassium channel are not present in the available literature. However, research into related molecular structures provides some context. In the development of a series of 2-phenyl-3-piperidylindoles as h5-HT(2A) receptor antagonists, it was noted that earlier compounds with a 4-piperidyl structure had a high affinity for the IKr potassium channel (hERG). nih.gov The introduction of a fluorine atom to the piperidine ring was explored as a strategy to reduce the basicity (pKa) of the piperidine nitrogen, which in turn could potentially reduce hERG affinity and improve oral bioavailability. nih.gov This indicates that the fluoropiperidine group is of interest in medicinal chemistry for mitigating hERG-related effects, but does not provide specific data on this compound's activity.

Other Receptor Interactions and Binding Affinities

A comprehensive receptor binding profile for this compound is not available in the public domain. Such studies are typically conducted during the preclinical development of a potential drug candidate to assess its selectivity and potential off-target effects. As this compound is primarily documented as a chemical intermediate, it has likely not undergone such extensive profiling. Research on similar structures, such as fluorinated piperidine-containing molecules, has shown high affinity for various receptors, including serotonin 5-HT(2A) receptors, but this cannot be directly extrapolated to the title compound. nih.govnih.gov

Cellular Mechanisms of Action in Research Models of this compound

Gene Expression Modulation and Signal Transduction Pathways

No studies were identified that investigated the effects of this compound on gene expression or its ability to modulate specific signal transduction pathways. Such mechanistic studies are typically undertaken for compounds that have demonstrated significant biological activity in initial screenings, which is not documented for this particular molecule.

Cellular Pathway Perturbations and Homeostasis Regulation

Research into the direct effects of this compound on cellular pathways and homeostasis is limited in publicly available literature. However, its structural motif is a key component of more complex molecules designed to modulate specific cellular functions. One such derivative, 4-({4-[5-({1-[(5-ethoxypyrazin-2-yl)methyl]-4-fluoropiperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]piperazin-1-yl}methyl)benzonitrile succinate, has been identified as a potent indirect activator of AMP-activated protein kinase (AMPK) jst.go.jp. The activation of this critical energy sensor provides insight into the potential cellular pathway perturbations and homeostatic regulation that could be influenced by compounds containing the this compound moiety.

AMPK is a central regulator of cellular energy homeostasis, becoming active when intracellular ATP levels are low. Its activation initiates a cascade of events aimed at restoring energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. The derivative containing the this compound structure has been shown to selectively inhibit the growth of several human breast cancer cell lines through the activation of AMPK jst.go.jp. This suggests that the compound perturbs cellular pathways related to cell growth and proliferation, which are tightly linked to the energy status of the cell.

Further investigation into the broader cellular effects of compounds incorporating the this compound structure is warranted to fully elucidate their impact on cellular homeostasis. For instance, derivatives of 4-fluoropiperidine (B2509456) have been explored as antagonists of T-type Ca2+ channels, which are involved in regulating intracellular calcium homeostasis researchgate.net. Dysregulation of calcium signaling can impact numerous cellular processes, and T-type channel blockers are being investigated for neurological disorders researchgate.net. While this research does not directly involve this compound, it highlights a potential area of investigation for this chemical scaffold.

The following table summarizes the reported cellular activity of a key derivative containing the this compound moiety:

Computational and Theoretical Studies on 4 4 Fluoropiperidin 4 Yl Benzonitrile

Molecular Docking and Protein-Ligand Interaction Analysis for 4-(4-Fluoropiperidin-4-yl)benzonitrile

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode and affinity of potential drug candidates. For this compound, docking studies would be instrumental in identifying its potential biological targets and elucidating the key interactions that govern its binding.

While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of such analyses can be inferred from studies on structurally related compounds. For instance, docking studies on piperidin-4-one derivatives have been used to identify potential lead molecules against bacterial pathogens like Helicobacter pylori. Similarly, research on benzohydrazide (B10538) derivatives has utilized molecular docking to evaluate their inhibitory potential against various enzymes. mdpi.com

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand and Protein: The 3D structure of this compound would be generated and optimized. The crystal structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or MOE, the ligand would be placed into the binding site of the protein, and various conformations and orientations would be sampled. mdpi.com

Scoring and Analysis: The resulting poses would be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the protein's amino acid residues.

These interactions are critical for the stability of the protein-ligand complex and the biological activity of the compound. For example, the fluorine atom on the piperidine (B6355638) ring and the nitrile group on the benzonitrile (B105546) ring could participate in specific hydrogen bonding or halogen bonding interactions, which could be crucial for target recognition and binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent analogs.

For a series of this compound derivatives, a QSAR study would involve the following steps:

Data Set Collection: A dataset of derivatives with their experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each molecule.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a model that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

Studies on other piperidine derivatives have successfully employed QSAR to elucidate the structural requirements for their biological activities. For example, QSAR models for piperidine-substituted thiophene[3,2-d] pyrimidine (B1678525) derivatives have been developed to understand their anti-HIV-1 activity. ijprajournal.com These studies often reveal the importance of specific descriptors, such as electronic properties and molecular shape, in determining the potency of the compounds. A QSAR model for this compound derivatives could similarly highlight the key structural features that modulate their activity, providing a roadmap for further optimization.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction and Optimization of this compound Analogs

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development, as poor pharmacokinetic profiles are a major cause of clinical trial failures. In silico ADME prediction tools offer a rapid and cost-effective way to evaluate these properties for a large number of compounds in the early stages of discovery.

For this compound and its analogs, various ADME parameters can be predicted using computational models. These models are often based on large datasets of experimental data and employ machine learning algorithms to predict properties such as:

Absorption: Intestinal absorption, cell permeability (e.g., Caco-2), and P-glycoprotein substrate/inhibitor potential.

Distribution: Plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Cytochrome P450 (CYP) inhibition and sites of metabolism.

Excretion: Prediction of clearance pathways.

Numerous software platforms, such as ADMET Predictor™, QikProp, and SwissADME, are available for these predictions. schrodinger.comnih.gov These tools can provide valuable insights into the drug-likeness of this compound analogs and help identify potential liabilities early in the design process. For example, predictions can indicate whether a compound is likely to have good oral bioavailability or if it might be susceptible to rapid metabolism. This information allows medicinal chemists to prioritize which analogs to synthesize and to make structural modifications to improve their ADME profiles.

ADME PropertyPredicted Value Range for Drug-like MoleculesImportance in Drug Discovery
LogP (Octanol-Water Partition Coefficient)-0.4 to +5.6Influences solubility, permeability, and plasma protein binding.
Topological Polar Surface Area (TPSA)< 140 ŲCorrelates with intestinal absorption and blood-brain barrier penetration.
Aqueous Solubility (LogS)> -4Crucial for absorption and formulation.
Blood-Brain Barrier (BBB) PermeationCategorical (Yes/No) or RatioDetermines if a compound can reach CNS targets.
CYP450 InhibitionCategorical (Inhibitor/Non-inhibitor)Predicts potential for drug-drug interactions.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional conformation of a molecule is intimately linked to its biological activity. Conformational analysis aims to identify the stable low-energy conformations of a molecule, while molecular dynamics (MD) simulations provide a dynamic picture of its behavior over time.

MD simulations can further explore the conformational landscape of this compound in a simulated biological environment, such as in water or a lipid bilayer. These simulations can reveal:

The relative populations of different conformers.

The flexibility of the molecule and its various parts.

The stability of the molecule's interactions with a target protein over time.

The role of solvent molecules in mediating these interactions.

By providing a detailed understanding of the conformational dynamics, these studies can aid in the design of more rigid analogs that are pre-organized for optimal binding to their target.

Quantum Chemical Calculations on Electronic Structure and Reactivity of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of a molecule. These calculations can be used to determine a variety of properties for this compound, including:

Optimized Geometry: The most stable 3D structure of the molecule.

Vibrational Frequencies: To confirm the stability of the optimized geometry and for comparison with experimental spectroscopic data.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the surface of the molecule, which indicates the regions that are prone to electrophilic and nucleophilic attack. researchgate.net

Atomic Charges: The distribution of electron density among the atoms in the molecule, which can help in understanding intermolecular interactions. nih.gov

For instance, quantum chemical studies on various benzonitrile derivatives have been used to analyze their vibrational spectra and understand the effect of different substituents on the electronic properties of the benzonitrile moiety. researchgate.net Similar calculations on this compound would provide a detailed picture of its electronic landscape, highlighting regions of high and low electron density that are important for its interactions with biological macromolecules and its metabolic stability.

Quantum Chemical PropertyInformation ProvidedRelevance to Drug Design
HOMO EnergyElectron-donating abilityRelates to reactivity and potential for metabolic oxidation.
LUMO EnergyElectron-accepting abilityRelates to reactivity and potential for metabolic reduction.
HOMO-LUMO GapChemical reactivity and stabilityLarger gap indicates higher stability.
Molecular Electrostatic Potential (MEP)Regions of positive and negative electrostatic potentialIdentifies sites for non-covalent interactions with biological targets.

Analytical and Bioanalytical Methodologies for 4 4 Fluoropiperidin 4 Yl Benzonitrile Research

Chromatographic and Spectroscopic Characterization Techniques

The foundational analysis of "4-(4-Fluoropiperidin-4-yl)benzonitrile" relies on a combination of spectroscopic and chromatographic methods to ensure its identity, purity, and stability.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "this compound." Both ¹H and ¹³C NMR are utilized to provide a detailed map of the molecule's atomic framework.

In a typical ¹H NMR spectrum, the aromatic protons of the benzonitrile (B105546) ring would exhibit characteristic chemical shifts in the downfield region, generally between 7.0 and 8.0 ppm. The splitting patterns of these signals can confirm the para-substitution pattern on the benzene (B151609) ring. The protons on the piperidine (B6355638) ring would appear more upfield, with their chemical shifts and multiplicities providing information about their chemical environment and stereochemistry. The presence of the fluorine atom would further influence the signals of nearby protons, causing characteristic splitting patterns that can be quantified by coupling constants (J-coupling).

The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom in the molecule. The carbon of the nitrile group (-C≡N) would appear in the characteristic region for nitriles, typically around 115-125 ppm. The aromatic carbons would resonate between 110 and 150 ppm, and the carbons of the piperidine ring would be found in the aliphatic region. The carbon atom bonded to the fluorine would show a large one-bond C-F coupling constant, a key indicator of successful fluorination.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzonitrile Aromatic Protons7.0 - 8.0110 - 150
Piperidine Protons1.5 - 3.530 - 60
Nitrile Carbon-115 - 125
Fluorinated Piperidine Carbon-85 - 95 (with C-F coupling)

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of "this compound" and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecule with high accuracy.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The fragmentation pattern can provide structural information. For instance, cleavage of the bond between the piperidine and benzonitrile moieties would result in characteristic fragment ions. The presence of the fluorine atom would also be evident in the isotopic pattern of the molecular ion and its fragments. Electrospray ionization (ESI) is another common technique, particularly for samples that are less volatile or thermally labile.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of "this compound" and for quantifying it in various matrices. The development of a robust and reliable HPLC method is a critical step in its analysis.

A typical reversed-phase HPLC method would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The optimal mobile phase composition and gradient are determined through method development to achieve good separation of the main compound from any impurities.

Detection is commonly performed using a UV detector, as the benzonitrile chromophore absorbs UV light. The selection of the detection wavelength is based on the UV spectrum of the compound to ensure maximum sensitivity. For quantitative analysis, a calibration curve is generated using standards of known concentration. The method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Radiosynthesis and Imaging Probe Development for this compound Analogs

The presence of a fluorine atom in "this compound" makes it an attractive candidate for development as a positron emission tomography (PET) imaging agent by incorporating the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]).

Positron Emission Tomography (PET) Tracer Development and Evaluation

The development of a [¹⁸F]-labeled analog of "this compound" involves a multi-step process. The radiosynthesis typically involves the nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or nitro group) on a precursor molecule with [¹⁸F]fluoride. The reaction conditions, including the choice of solvent, temperature, and catalyst, are optimized to achieve high radiochemical yield and purity.

Following radiosynthesis, the [¹⁸F]-labeled tracer undergoes rigorous purification, usually by HPLC, to remove unreacted [¹⁸F]fluoride and other impurities. The final product's identity, radiochemical purity, and specific activity are confirmed before it can be used in imaging studies. Preclinical evaluation in animal models is then conducted to assess the tracer's biodistribution, pharmacokinetic properties, and its ability to bind to its intended biological target in vivo. A significant challenge in the development of some fluorinated PET tracers can be in vivo defluorination, which would lead to non-specific uptake of [¹⁸F]fluoride in bones, a phenomenon that must be carefully evaluated.

In Vitro Autoradiography Techniques for Receptor Mapping

In vitro autoradiography is a valuable technique used to visualize the distribution and density of the biological targets of "this compound" analogs in tissue sections. This technique is often employed during the early stages of drug and tracer development.

In a typical in vitro autoradiography experiment, thin tissue sections (e.g., from the brain or other organs of interest) are incubated with the radiolabeled ligand (either tritiated or radioiodinated versions, or in some cases, the [¹⁸F]-labeled compound). After incubation and washing to remove unbound ligand, the tissue sections are apposed to a radiation-sensitive film or a phosphor imaging screen. The resulting image, or autoradiogram, reveals the anatomical distribution of the binding sites.

To determine the specificity of binding, competition studies are performed where tissue sections are co-incubated with the radioligand and an excess of a non-radiolabeled competitor (which could be the "cold" or non-radioactive version of the compound itself or another known ligand for the target). A significant reduction in the autoradiographic signal in the presence of the competitor indicates specific binding.

Advanced In Vitro Assay Development for Target Engagement and Biological Evaluation

A comprehensive search of scientific literature and databases did not yield specific experimental data or detailed research findings on the application of advanced in vitro assays for determining the target engagement and biological evaluation of this compound.

Advanced in vitro assays are crucial in modern drug discovery to confirm that a compound physically interacts with its intended molecular target within a cellular environment and to characterize the biological consequences of this interaction. Methodologies frequently employed for these purposes include, but are not limited to, Cellular Thermal Shift Assays (CETSA), Surface Plasmon Resonance (SPR), Förster Resonance Energy Transfer (FRET), and Bioluminescence Resonance Energy Transfer (BRET) assays.

These techniques are designed to provide quantitative data on various aspects of a compound's activity, such as:

Target Binding: Confirming direct physical interaction between the compound and the target protein.

Affinity and Kinetics: Measuring the strength of the binding (e.g., KD value) and the rates of association and dissociation.

Cellular Target Engagement: Verifying that the compound reaches and binds to its target in a complex cellular milieu.

Functional Activity: Assessing the downstream biological effects of target engagement, such as enzyme inhibition, receptor agonism or antagonism, or modulation of protein-protein interactions.

Typically, research articles focusing on the characterization of a novel compound would present data from such assays in tabular and graphical formats to substantiate its proposed mechanism of action and biological activity.

However, for this compound, no such published data detailing its performance in these or similar assays could be located. Therefore, it is not possible to provide data tables or a detailed discussion of its target engagement and biological evaluation based on existing research.

Advanced Research Directions and Future Perspectives for 4 4 Fluoropiperidin 4 Yl Benzonitrile

Emerging Applications of 4-(4-Fluoropiperidin-4-yl)benzonitrile Scaffold in Chemical Biology

The structural features of this compound make it an attractive scaffold for the development of chemical probes to investigate complex biological systems. nih.gov The fluorinated piperidine (B6355638) motif can enhance metabolic stability and binding affinity, while the benzonitrile (B105546) group can be chemically modified to introduce reporter tags or reactive groups for target identification. rsc.org

One of the key emerging applications is the development of fluorogenic probes. These are molecules that are initially non-fluorescent but become fluorescent upon reacting with a specific biological target. nih.govresearchgate.net The this compound scaffold could be engineered to create such probes, enabling real-time imaging of biological processes in living cells without the need for wash steps.

Another promising direction is the use of this scaffold in the design of activity-based probes (ABPs). ABPs are designed to covalently bind to the active site of a specific enzyme or class of enzymes, providing a powerful tool for target identification and validation. nomuraresearchgroup.com The benzonitrile group of this compound could be modified to incorporate a reactive "warhead" that can form a covalent bond with a target protein.

Below is an illustrative table of potential chemical biology probes that could be developed from the this compound scaffold.

Probe TypeReporter/Reactive GroupPotential Application
Fluorogenic ProbeEnvironment-sensitive fluorophoreReal-time imaging of enzyme activity
Activity-Based ProbeElectrophilic warheadCovalent labeling of enzyme active sites
Photoaffinity ProbeDiazirine or Aryl Azide (B81097)Covalent cross-linking to target proteins upon photoactivation
Biotinylated ProbeBiotin tagAffinity-based pulldown and identification of binding partners

Integration with Phenotypic Screening and Target Deconvolution Strategies

Phenotypic screening, which involves testing compounds for their effects on cellular or organismal phenotypes, has seen a resurgence in drug discovery. nih.govlifechemicals.com Libraries of compounds based on the this compound scaffold could be synthesized and screened in various phenotypic assays to identify molecules with desired biological activities, such as anti-cancer or anti-inflammatory effects. researchgate.net The diversity of these libraries can be expanded through various synthetic modifications of the core structure.

A critical step following a successful phenotypic screen is target deconvolution, the process of identifying the specific molecular target(s) responsible for the observed phenotype. nih.govnih.gov For hits derived from a this compound library, several target deconvolution strategies can be employed. Affinity-based methods, where the bioactive compound is immobilized on a solid support to capture its binding partners, are a common approach. rsc.orgresearchgate.net

The table below outlines a hypothetical workflow for integrating phenotypic screening and target deconvolution for a library based on the this compound scaffold.

StepDescriptionExample Technique
Library Synthesis Generation of a diverse library of this compound analogs.Parallel synthesis
Phenotypic Screening High-throughput screening of the library in a disease-relevant cellular model.High-content imaging of cancer cell proliferation
Hit Identification Identification of compounds that exhibit the desired phenotypic effect.Analysis of screening data to identify potent and selective hits
Target Deconvolution Identification of the molecular target(s) of the hit compounds.Affinity chromatography coupled with mass spectrometry
Target Validation Confirmation that modulation of the identified target recapitulates the observed phenotype.Genetic knockdown (e.g., siRNA) or knockout (e.g., CRISPR) of the target gene

Collaborative Research Paradigms and Data Sharing Initiatives for this compound Research

The advancement of research on this compound and related compounds will greatly benefit from collaborative research paradigms and open data sharing initiatives. schrodinger.com The complexity of modern drug discovery necessitates a multidisciplinary approach, bringing together experts in synthetic chemistry, chemical biology, pharmacology, and computational sciences. arizona.edu

Platforms that facilitate the sharing of chemical structures, biological activity data, and synthetic protocols can accelerate the discovery process and avoid redundant efforts. spectrochem.in Open-source databases and collaborative platforms can serve as central repositories for information on piperidine-based compounds, including their synthesis, biological evaluation, and target identification studies. pmarketresearch.com

The following table highlights key aspects of a collaborative research framework for advancing the study of this compound.

Collaborative AspectDescriptionPotential Impact
Open Compound Libraries Sharing of physical samples of this compound and its analogs among research groups.Enables broader biological screening and validation of findings.
Shared Data Repositories Centralized databases for storing and accessing chemical and biological data.Facilitates meta-analysis and the development of structure-activity relationships.
Interdisciplinary Consortia Formation of research groups with complementary expertise to tackle complex biological questions.Accelerates the translation of basic research into therapeutic applications.
Public-Private Partnerships Collaboration between academic institutions and pharmaceutical companies.Bridges the gap between early-stage discovery and clinical development.

By embracing these advanced research directions and fostering a collaborative environment, the scientific community can unlock the full potential of the this compound scaffold in developing novel therapeutics and tools for biological discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Fluoropiperidin-4-yl)benzonitrile, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, fluorination of a piperidine precursor followed by cyanobenzylation via Suzuki-Miyaura coupling can yield the target compound. Optimization strategies include adjusting reaction temperatures (e.g., 70–100°C), using palladium-based catalysts, and controlling stoichiometric ratios to minimize by-products .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the piperidine and benzonitrile moieties.
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and WHMIS guidelines:

  • Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Use fume hoods for reactions involving volatile intermediates.
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, concentration ranges). To address this:

  • Perform dose-response curves (0.1–100 µM) across multiple models (e.g., HEK293 vs. HeLa cells).
  • Validate target engagement using competitive binding assays or CRISPR knockouts .

Q. What strategies are effective in optimizing the synthetic yield of this compound under varying catalytic conditions?

  • Methodological Answer : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos) to enhance coupling efficiency. Reaction solvents (DMF vs. THF) and bases (K₂CO₃ vs. Cs₂CO₃) significantly impact yields. Design a factorial experiment (e.g., 3² DOE) to identify optimal conditions .

Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to receptors like GPCRs or kinases. Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What analytical techniques are critical for identifying degradation products of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation pathways using:

  • LC-MS/MS to detect hydrolyzed or oxidized derivatives.
  • X-ray crystallography (if crystals form) to resolve structural changes in the piperidine ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.